

Application Notes and Protocols for Goralatide (acetate) in In Vitro Experiments

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Compound of Interest

Compound Name: Goralatide (acetate)

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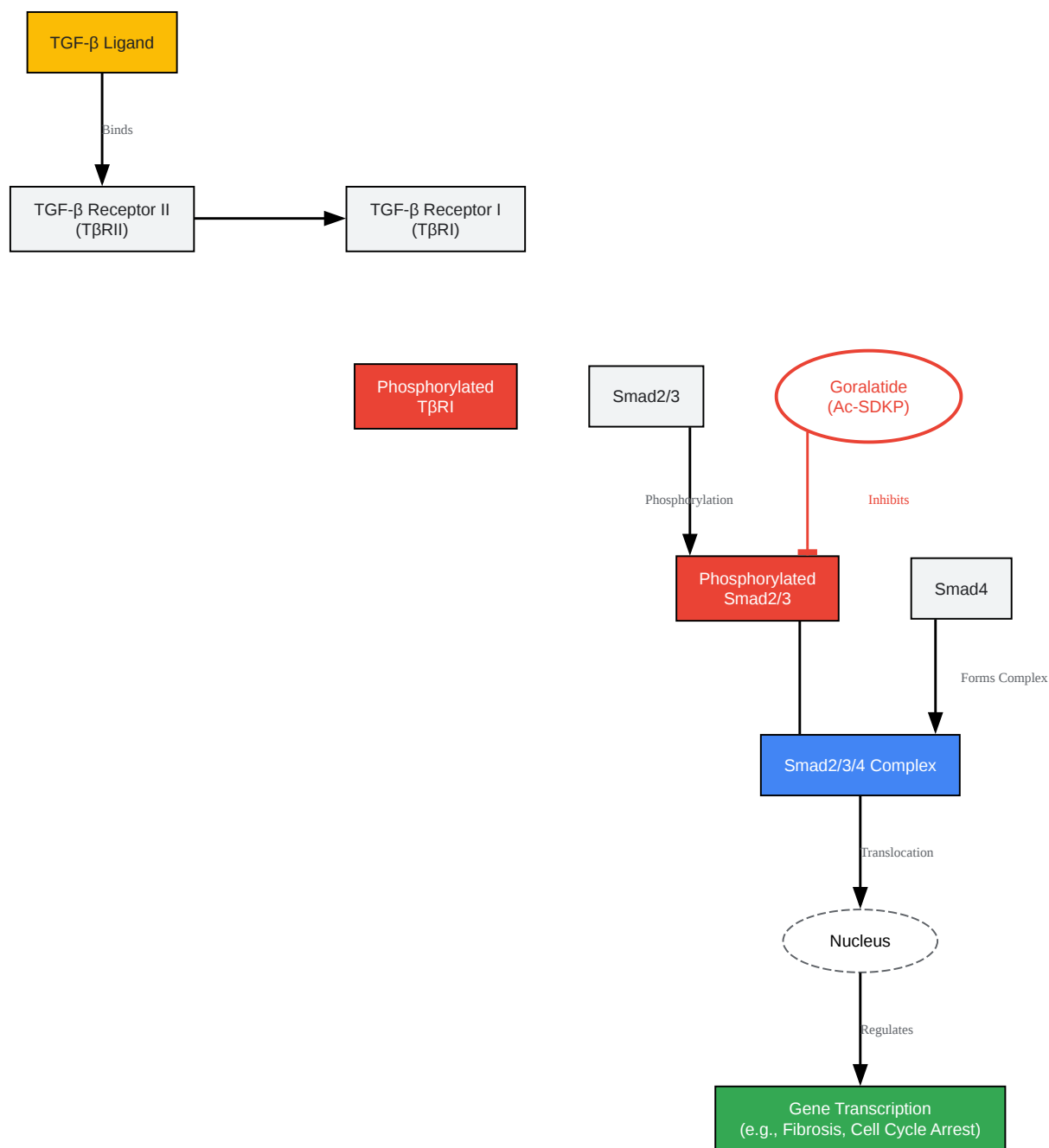
Introduction

Goralatide, also known as Ac-SDKP (N-Acetyl-Ser-Asp-Lys-Pro), is a synthetic tetrapeptide that acts as a physiological regulator of hematopoiesis.[1][2] It is recognized as a selective inhibitor of primitive hematopoietic cell proliferation by preventing their entry into the S-phase of the cell cycle.[2] Beyond its effects on hematopoiesis, Goralatide exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[1] These diverse biological activities make it a compound of significant interest in various research fields, including stem cell biology, oncology, and tissue fibrosis.

Accurate dosage calculation and preparation are critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed guide to calculating and preparing **Goralatide (acetate)** solutions for cell-based assays.

Mechanism of Action

Goralatide primarily functions by inhibiting the proliferation of hematopoietic stem cells.[3] Its anti-fibrotic effects are linked to the inhibition of the Transforming Growth Factor-beta (TGF- β) signaling pathway. TGF- β is a key cytokine that promotes fibrosis by stimulating extracellular matrix production. Goralatide has been shown to interfere with this pathway, likely by inhibiting the phosphorylation of Smad proteins, which are critical downstream mediators of TGF- β signaling.



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Figure 1: Goralatide's inhibitory effect on the TGF-β/Smad signaling pathway.

Quantitative Data Summary

The following tables summarize the essential quantitative information for **Goralatide (acetate)**.

Table 1: Physicochemical Properties of Goralatide

Property	Value	Source
Synonyms	Ac-SDKP; N-Acetyl-Ser-Asp-Lys-Pro	[4]
Molecular Formula	C ₂₀ H ₃₃ N ₅ O ₉ (Peptide)	[1]
Molecular Weight	487.5 g/mol (Peptide)	[1]
Molecular Weight (Acetate)	547.56 g/mol (Typical)	[5]
Solubility	Water	[4]
Purity	≥95% (Typical)	[4]

| Appearance | White to off-white solid [\[5\]](#) |

Note: The molecular weight of Goralatide acetate can vary depending on the amount of acetate present. Always refer to the Certificate of Analysis provided by the supplier for the lot-specific molecular weight to ensure the highest accuracy in molar concentration calculations.

Table 2: Recommended In Vitro Concentration Ranges

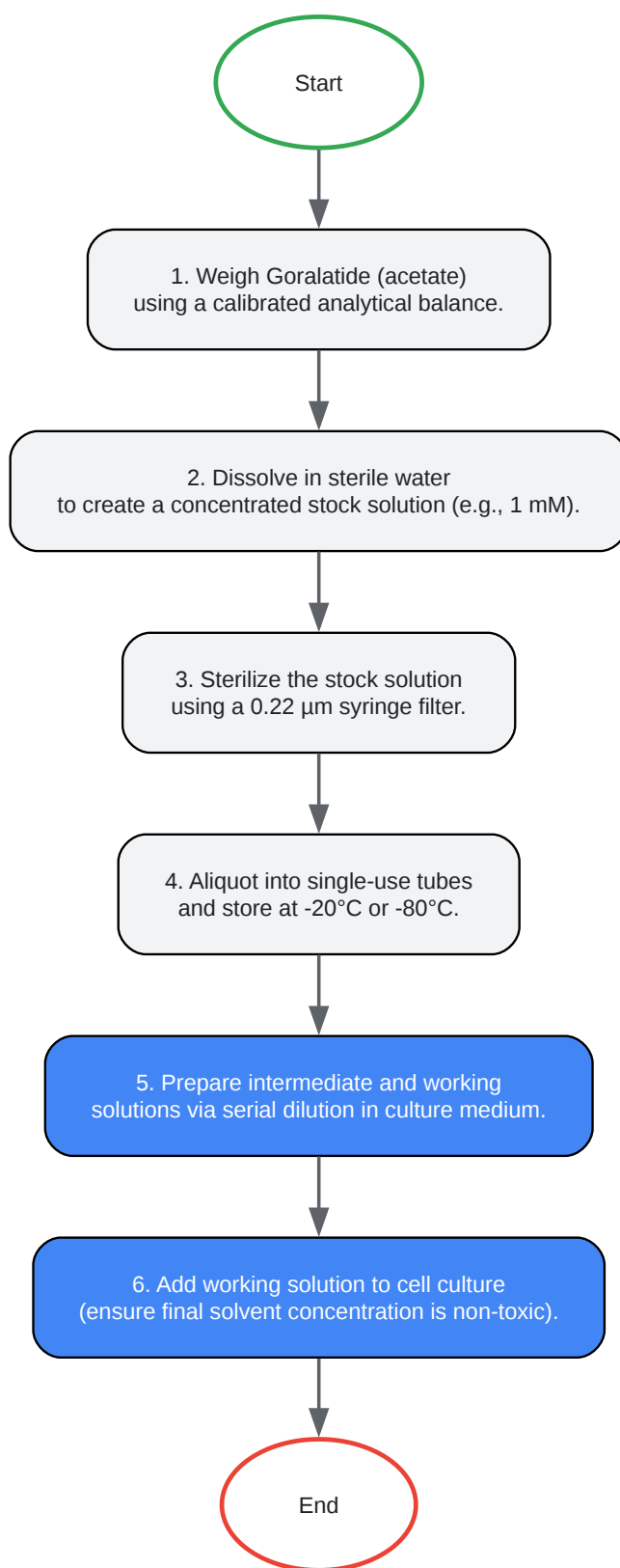
Concentration (Molar)	Concentration (Mass)	Context of Use	Source
10 ⁻¹⁰ M to 10 ⁻⁸ M	~0.05 ng/mL to 5 ng/mL	Protection of murine hematopoietic progenitors from hyperthermia.	[6]

| ~2 nM (10⁻⁹ M) | 1 ng/mL | Decreasing S-phase entry in mouse hematopoietic cells. [\[4\]](#) |

Note: The optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response curve (e.g., from 0.1 nM to 1 μ M) to determine the optimal working concentration for your specific experimental setup.

Experimental Protocols

Proper preparation of stock and working solutions is crucial for experimental success. Use sterile techniques and high-purity reagents throughout the process.



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Figure 2: Experimental workflow for Goralatide dosage preparation.

Protocol 1: Preparation of a 1 mM Stock Solution

A concentrated stock solution allows for accurate dilutions and minimizes the amount of solvent added to the final cell culture.^[7]

Materials:

- **Goralatide (acetate)** powder
- Sterile, nuclease-free water
- Calibrated analytical balance
- Sterile, conical tubes or vials
- Sterile 0.22 µm syringe filter

Calculation: The fundamental formula for calculating the mass required is: $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$

To prepare 1 mL of a 1 mM stock solution using Goralatide (peptide MW = 487.5 g/mol):

- $\text{Mass (mg)} = (1 \times 10^{-3} \text{ mol/L}) \times (0.001 \text{ L}) \times (487.5 \text{ g/mol}) \times (1000 \text{ mg/g})$
- $\text{Mass (mg)} = 0.4875 \text{ mg}$

Procedure:

- Accurately weigh 0.4875 mg of **Goralatide (acetate)** powder.
- Transfer the powder to a sterile conical tube.
- Add 1 mL of sterile water to the tube.
- Vortex gently until the powder is completely dissolved.
- To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile tube.

- Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
- Label the aliquots clearly with the compound name, concentration (1 mM), and date of preparation.
- Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).^[5]

Protocol 2: Preparation of Working Solutions via Serial Dilution

Directly diluting a 1 mM stock to a final nanomolar concentration is often impractical due to the minuscule volumes required.^[8] A serial dilution approach ensures accuracy.^[9]^[10]

Objective: Prepare a final concentration of 10 nM Goralatide in a cell culture well containing a final volume of 2 mL.

Procedure:

Step A: Prepare a 1 μ M Intermediate Stock

- Thaw one aliquot of the 1 mM Goralatide stock solution.
- Perform a 1:1000 dilution. This can be done in two 1:10 steps followed by one 1:100 step, or as follows:
 - Add 1 μ L of the 1 mM stock solution to 999 μ L of sterile cell culture medium.
 - Vortex gently to mix thoroughly.
- This new solution is your 1 μ M intermediate stock.

Step B: Prepare the 10 nM Final Working Solution

- Use the dilution formula: $C_1V_1 = C_2V_2$
 - C_1 = Concentration of intermediate stock = 1 μ M (or 1000 nM)

- V_1 = Volume of intermediate stock to add = ?
- C_2 = Desired final concentration = 10 nM
- V_2 = Final volume in the well = 2 mL (or 2000 μ L)
- Calculate V_1 :
 - $(1000 \text{ nM}) \times V_1 = (10 \text{ nM}) \times (2000 \mu\text{L})$
 - $V_1 = (20,000 \text{ nM} \cdot \mu\text{L}) / (1000 \text{ nM})$
 - $V_1 = 20 \mu\text{L}$
- To treat the cells, add 20 μ L of the 1 μ M intermediate stock to your well containing 1980 μ L of medium and cells, bringing the total volume to 2 mL and the final Goralatide concentration to 10 nM.

Important Consideration:

- Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of the final diluent (in this case, cell culture medium) that was used to prepare the working solutions. This ensures that any observed effects are due to the compound itself and not the solvent or the dilution process.

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